molecular formula C21H33ClO4 B037836 9-Dacl CAS No. 117708-11-9

9-Dacl

Cat. No.: B037836
CAS No.: 117708-11-9
M. Wt: 384.9 g/mol
InChI Key: ZOQXTNLUBHPZOZ-JHYQVCNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Dacl is a potent and selective small-molecule inhibitor of histone deacetylase (HDAC) enzymes, with a primary research focus on class I HDACs, particularly HDAC1, 2, and 3. Its mechanism of action involves the chelation of a zinc ion within the catalytic pocket of these enzymes, leading to an accumulation of acetylated histones and other non-histone protein substrates. This disruption of epigenetic regulation induces cell cycle arrest, promotes differentiation, and triggers apoptosis in transformed cells. Consequently, this compound is a critical tool compound in oncology research for studying chromatin remodeling, gene expression, and the therapeutic potential of HDAC inhibition in various cancer models, including leukemia and solid tumors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117708-11-9

Molecular Formula

C21H33ClO4

Molecular Weight

384.9 g/mol

IUPAC Name

(E)-7-[5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+

InChI Key

ZOQXTNLUBHPZOZ-JHYQVCNUSA-N

SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O

Isomeric SMILES

C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)Cl)O)O

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O

Synonyms

9-chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid
9-DACl

Origin of Product

United States

Chemical Synthesis and Derivatization of 9 Dacl

Strategic Multi-Step Organic Synthesis Pathways

The construction of a 9-chloro prostaglandin (B15479496) analogue is a multi-step process that begins with the careful selection of precursor molecules and involves a series of highly controlled chemical transformations.

The synthesis of prostaglandins (B1171923) often commences from precursors that can be elaborated to form the characteristic cyclopentane (B165970) ring and the two side chains. While classical syntheses have utilized various starting materials, modern approaches often employ precursors that already contain some of the required stereochemical information. For the synthesis of many prostaglandins, a common starting point is a protected cyclopentenone derivative, which allows for the sequential and stereocontrolled addition of the alpha and omega side chains.

The introduction of a chlorine atom at the 9-position of the prostaglandin core is a critical step that defines the identity of these analogues. One established method for this transformation involves the use of a δ-lactone intermediate. This lactone can be opened under acidic conditions with a nucleophile, which can be a source of the chloride ion, to introduce the chlorine atom at the 9-position with a specific stereochemistry, typically the β-configuration as seen in nocloprost. nih.gov

Table 1: Reagents for Chlorination at Position 9

Reagent/MethodDescriptionReference
TsOH / LiClToluenesulfonic acid and lithium chloride can be used to open a δ-lactone intermediate, introducing a chlorine atom. nih.gov
HClDirect use of hydrochloric acid can also facilitate the opening of the lactone and introduction of the chlorine. nih.gov

This regioselective introduction of the chlorine atom is a pivotal step in the synthesis of compounds like nocloprost. nih.gov

The incorporation of a cyclohexyl group, typically in the omega side chain, is a strategy to enhance the metabolic stability and receptor binding affinity of prostaglandin analogues. The synthesis of prostaglandin analogues containing a cyclohexyl ring has been accomplished through various methods. nih.govnih.gov One common approach is the use of a copper-assisted conjugate addition of a cycloalkenyllithium reagent to a cyclopentenone intermediate. nih.gov This allows for the direct installation of the cyclohexyl-containing side chain.

Table 2: Methods for Incorporating a Cyclohexyl Moiety

MethodDescriptionReference
Conjugate AdditionA cyclohexyl-containing organocuprate reagent is added to an enone on the prostaglandin core. nih.gov
Horner-Wadsworth-Emmons ReactionA phosphonate (B1237965) reagent containing a cyclohexyl group can be used to construct the omega side chain. nih.gov

The hydroxyl groups at positions 11 and 15 are crucial for the biological activity of most prostaglandins. The introduction of these hydroxyl groups must be performed with high regio- and stereoselectivity. Stereoselective reduction of a ketone at position 15 is a common strategy to install the 15-hydroxyl group with the desired (S)-configuration. A variety of chiral reducing agents can be employed for this purpose. The hydroxyl group at position 11 is often established early in the synthesis and carried through the synthetic sequence in a protected form.

Synthetic Methodologies for Prostadienoic Acid Backbone Formation

The prostadienoic acid backbone consists of a cyclopentane ring with two extended side chains. The formation of this backbone is a central theme in prostaglandin synthesis. A widely adopted strategy is the "three-component coupling" approach, where the cyclopentane core, the alpha-chain, and the omega-chain are synthesized separately and then coupled together. Key reactions in the formation of the backbone include:

Wittig Reaction: Often used to install the cis-double bond in the alpha-chain.

Horner-Wadsworth-Emmons Reaction: Typically employed to form the trans-double bond in the omega-chain.

Conjugate Addition: As mentioned earlier, this is a powerful method for attaching the omega-chain to the cyclopentenone core.

Synthesis of Related 9-Substituted Prostaglandin Analogues (e.g., 9-DAF)

The synthetic strategies developed for 9-chloro prostaglandins can be adapted to synthesize a variety of other 9-substituted analogues. The term "9-DAF" is not a standard chemical identifier, but if "F" is presumed to represent fluorine, it would refer to a 9-fluoro prostaglandin analogue. The synthesis of 9-fluoro prostaglandins would involve the use of a fluorinating agent in the key step of introducing the halogen at position 9. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to convert a hydroxyl group at the 9-position to a fluorine atom. The synthesis of other 9-substituted analogues would similarly rely on the nucleophilic opening of a suitable intermediate, such as a lactone or an epoxide, with the desired nucleophile.

The Enantioselective Synthesis of 9-Dacl Remains Undisclosed in Public Scientific Literature

Despite a thorough search of publicly available scientific databases and chemical literature, the specific chemical compound designated as "this compound" and its enantioselective synthesis routes have not been identified. The term "this compound" does not correspond to a recognized chemical name or structure in established chemical registries.

The acronym "DACL" is primarily associated with Diamines and Chemicals Ltd., an Indian chemical manufacturing company. It is plausible that "this compound" could be an internal product code or a shorthand designation for a compound within this organization, in which case its chemical structure and synthesis details would be proprietary and not publicly disclosed.

Furthermore, searches for "this compound" have also yielded results related to "Discretionary Access Control List," a term used in computer science for security protocols. This highlights the ambiguity of the term outside of a specific, defined chemical context.

Enantioselective synthesis is a critical area of organic chemistry focused on the preferential synthesis of one enantiomer of a chiral molecule. These methods are broadly categorized into several approaches, including the use of chiral catalysts (metal-based or organocatalysts), chiral auxiliaries, and biocatalysis. These strategies are instrumental in the production of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry plays a crucial role in biological activity.

Without the specific chemical structure of "this compound," a detailed and scientifically accurate discussion of its enantioselective synthesis, as requested, cannot be provided. The principles of asymmetric synthesis are well-established, but their application is entirely dependent on the molecular framework of the target compound. Key considerations for developing an enantioselective synthesis include the identification of prochiral centers, the design of appropriate chiral catalysts or auxiliaries, and the optimization of reaction conditions to achieve high enantiomeric excess (e.e.) and yield.

Until the chemical identity of "this compound" is clarified, any discussion regarding its synthesis would be purely speculative and would not meet the standards of a scientifically rigorous and informative article.

Structure Activity Relationship Sar Studies of 9 Dacl

Correlations Between Chemical Structure and Biological Efficacy

The biological activity of prostaglandin (B15479496) analogues is intimately linked to their three-dimensional structure and the nature of their constituent chemical groups. For 9-Dacl, specific modifications to the classic prostaglandin scaffold have been engineered to modulate its interaction with target receptors, thereby influencing its therapeutic effects.

Impact of the Chlorine Atom on Receptor Interaction

The substitution of the C9-hydroxyl group with a chlorine atom is a significant modification in the structure of this compound. In prostaglandin F2α (PGF2α) analogues, the nature and stereochemistry of the substituent at the C9 position are known to be critical for receptor binding and potency. The inversion of the hydroxyl group configuration at this position can alter the potency and receptor profile of the analogue nih.gov.

While specific data on a 9-chloro substitution is not extensively detailed in publicly available literature for a compound named "this compound," general principles of medicinal chemistry suggest that the introduction of an electronegative chlorine atom in place of a hydroxyl group would profoundly alter the electronic and steric properties of the cyclopentane (B165970) ring. This would, in turn, affect the molecule's binding affinity and activation of prostanoid receptors, such as the FP receptor. The chlorine atom may influence the conformation of the cyclopentane ring and its interaction with specific amino acid residues within the receptor's binding pocket, potentially leading to altered agonist or antagonist activity.

Influence of the Cyclohexyl Group on Molecular Recognition

The omega (ω) chain of prostaglandins (B1171923) plays a crucial role in determining their biological activity and metabolic stability. In the case of this compound, the presence of a cyclohexyl group represents a strategic modification. Research on other prostacyclin and carbaprostacyclin analogues has shown that replacing the terminal n-pentyl residue of the omega chain with a cyclohexyl group can lead to optimum specific activity. This modification is also associated with increased resistance to degradation by metabolic enzymes like 15-hydroxyprostaglandin dehydrogenase, which is a primary route of inactivation for natural prostaglandins.

The bulky cyclohexyl group can enhance the binding affinity of the analogue for its target receptor through favorable hydrophobic interactions within the receptor's ligand-binding domain. This enhanced molecular recognition can translate into greater potency and a longer duration of action compared to analogues with a linear alkyl chain.

Role of Hydroxyl Group Stereochemistry

The stereochemistry of the hydroxyl groups, particularly at the C11 and C15 positions, is a well-established determinant of biological activity in prostaglandins. The 15-hydroxyl group, for instance, is considered essential for the biological activity of most prostaglandins, and its dehydrogenation leads to a significant loss of potency arvojournals.org.

In PGF2α analogues, the spatial arrangement of the hydroxyl groups on the cyclopentane ring is critical for proper receptor interaction. Studies have demonstrated that changing the stereochemistry of the functional groups on this ring can lead to interesting analogues with altered biological profiles arvojournals.org. For example, the inversion of the hydroxyl group at C9 or C11 in PGF2α analogues results in changes to both the potency and the receptor profile of the molecule nih.gov. Therefore, the specific stereoconfiguration of the hydroxyl groups in this compound is precisely controlled during its synthesis to ensure optimal interaction with its intended biological target.

Comparative SAR with Endogenous Prostaglandins and Other Analogues

To better understand the unique pharmacological profile of this compound, it is useful to compare its structure-activity relationships with those of naturally occurring prostaglandins and other synthetic analogues.

Differentiation from Prostaglandin D2, E2, and F2α Activities

Endogenous prostaglandins such as PGD2, PGE2, and PGF2α exhibit a wide range of biological activities by interacting with their respective receptors (DP, EP, and FP receptors) nih.govnih.gov. These activities are often overlapping, which can lead to a variety of physiological effects, some of which may be undesirable in a therapeutic context.

Synthetic analogues like this compound are designed to have more selective interactions with a specific prostanoid receptor subtype. The modifications in this compound's structure, such as the 9-chloro substituent and the terminal cyclohexyl group, are intended to confer a higher affinity and selectivity for a particular receptor (e.g., the FP receptor) over others. This increased selectivity can potentially reduce the side effects that may be associated with the less discriminate receptor activation by endogenous prostaglandins nih.gov. For instance, while PGF2α has a strong affinity for the FP receptor, it can also interact with other prostanoid receptors, whereas a well-designed analogue can be more targeted nih.gov.

Compound Primary Receptor Key Biological Activities
Prostaglandin D2 (PGD2) DP1, DP2 Allergic responses, sleep regulation, inflammation
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4 Inflammation, fever, pain, uterine contraction
Prostaglandin F2α (PGF2α) FP Uterine contraction, bronchoconstriction, lowering of intraocular pressure

Comparison with Synthetic Prostacyclin Analogues (e.g., Iloprost)

Iloprost is a stable synthetic analogue of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension nih.govdroracle.ai. Both Iloprost and this compound are synthetic prostanoids designed for enhanced stability and selectivity compared to their natural counterparts. However, their structural differences lead to distinct pharmacological profiles.

Iloprost is designed to mimic the actions of PGI2, primarily acting as a potent vasodilator and inhibitor of platelet aggregation through activation of the IP receptor nih.gov. While both Iloprost and other prostacyclin analogues bind to the IP receptor, they can exhibit different affinities and may also interact with other receptors, such as the EP4 receptor, to exert their effects nih.gov.

In contrast, the structural features of this compound, particularly its PGF-like core and the 9-chloro modification, suggest that its primary target is likely to be different from that of Iloprost, with a greater emphasis on FP receptor agonism, similar to other PGF2α analogues used in glaucoma therapy. The design of selective agonists is crucial, as clinical application of some IP agonists has been limited by side effects, possibly due to a lack of high selectivity for the IP receptor nih.gov.

Analogue Primary Target Receptor Primary Therapeutic Use Key Structural Features
Iloprost IP Pulmonary Arterial Hypertension Stable prostacyclin analogue
This compound (Hypothetical) Likely FP (Not specified, likely glaucoma based on PGF structure) 9-chloro substituent, terminal cyclohexyl group
Latanoprost FP Glaucoma PGF2α analogue with an isopropyl ester and a phenyl-substituted ω-chain
Treprostinil IP Pulmonary Arterial Hypertension Stable prostacyclin analogue

Mechanistic Investigations and Biological Activity in Non Clinical Models

Cellular and Molecular Mechanisms of Action

As a synthetic prostaglandin (B15479496) analogue, 9-Dacl is understood to exert its effects through interactions with prostaglandin receptors, which are a class of G protein-coupled receptors (GPCRs). mit.edubioregistry.io Prostaglandins (B1171923), including PGD2, modulate a wide array of physiological systems, and their analogues are of interest for potential therapeutic applications due to their potent effects on processes such as inflammation and vascular tone. mit.edubioregistry.io

Prostaglandin receptors, also known as prostanoid receptors, comprise nine established members (DP, EP1-4, FP, IP, TP, and CRTH2), each preferentially binding to specific prostanoids. bioregistry.io The precise roles of these receptors in physiological and pathological settings are influenced by factors such as cellular context, receptor expression profiles, ligand affinity, and differential coupling to signal transduction pathways. bioregistry.io Given that this compound is a synthetic PGD2 analogue, its biological activity is expected to involve interaction with prostaglandin D (DP) receptors. nih.govmit.edu Studies on prostaglandin DP receptors have shown their positive coupling to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells, with various prostaglandin agonists, including PGD2, stimulating cyclic AMP production.

While specific data detailing the direct modulation of intracellular signaling pathways, such as cyclic AMP (cAMP) synthesis, by this compound were not explicitly detailed in the provided search results, its classification as a PGD2 analogue suggests a likely involvement in these pathways. Prostaglandin DP receptors are known to be positively coupled to adenylyl cyclase, leading to an increase in cAMP production upon agonist binding. This mechanism is a common mode of action for prostaglandins and their analogues, influencing various downstream cellular responses.

Effects on Cellular Processes

Research has demonstrated that this compound, similar to PGD2, significantly impacts cellular processes, particularly cell proliferation. nih.gov

In studies investigating the effects of prostaglandins and their synthetic analogues on cultured human glioma cells, this compound (referred to as DACl) exhibited a suppressive effect on DNA synthesis. nih.gov This suppressive effect was assessed by measuring the incorporation of 3H-thymidine, a radioactive nucleoside that integrates into DNA during cell division, thereby serving as a direct measure of cell proliferation. nih.gov

A dose-response curve for PGD2 and its analogues, including this compound, showed a suppressive effect on 3H-thymidine incorporation as early as six hours post-addition at concentrations typically around 10⁻⁵ M. nih.gov The estimated effective dose 50 (ED₅₀) for this suppressive effect was approximately 5 x 10⁻⁶ M. nih.gov The most pronounced inhibition was observed at 12 hours. nih.gov

Table 1: Effect of PGD2 and Analogues on ³H-Thymidine Incorporation in Human Glioma Cells

CompoundConcentration (M)Effect on DNA Synthesis (³H-Thymidine Incorporation)Time to Most Pronounced Effect
PGD210⁻⁵Suppressive12 hours
This compound (DACl)10⁻⁵Suppressive12 hours
PGD2 Analog (DAF)10⁻⁵Suppressive12 hours
PGE210⁻⁵Suppressive12 hours

Following the initial suppressive effect on DNA synthesis, cultured human glioma cells generally showed signs of recovery after 24 hours of total incubation time. nih.gov However, this recovery was notably absent in cultures that had been continuously incubated with PGD2. nih.gov Similarly, cells treated with repeated doses of PGE2 also did not recover. nih.gov In the case of PGD2, a nearly complete blockade of 3H-thymidine incorporation was observed even after a single administration, persisting for as long as 72 hours. nih.gov As this compound is a PGD2 analogue, these findings suggest that this compound may also contribute to a sustained inhibition of cell proliferation, preventing the recovery of DNA synthesis in a manner similar to its parent compound, PGD2. nih.gov

Biological Impact in Invertebrate Systems

No information regarding the biological impact of this compound in invertebrate systems was found in the provided search results.

Modulation of Ovarian Development (e.g., in Oziotelphusa senex senex crab)

Specific research findings detailing the modulation of ovarian development by this compound in non-clinical models, such as the Oziotelphusa senex senex crab, are not explicitly available in the conducted searches. However, studies on the fresh water crab Oziotelphusa senex senex have investigated the involvement of other prostaglandins in regulating ovarian development. For instance, injections of prostaglandin F2α (PGF2α) and prostaglandin E2 (PGE2) have been shown to significantly increase both ovarian index and oocyte diameter in a dose-dependent manner in this species. In contrast, prostaglandin D2 (PGD2) did not demonstrate an effect on ovarian growth in the same experimental setup. nih.gov While this compound is a prostaglandin analogue, direct data on its effects on the ovarian development of Oziotelphusa senex senex were not identified.

Effects on Ovarian Index and Oocyte Diameter

As noted in Section 4.3.1, detailed research findings specifically on the effects of this compound on ovarian index and oocyte diameter in non-clinical models were not found. Research on other prostaglandins in Oziotelphusa senex senex has provided insights into how these related compounds can influence these parameters. PGF2α and PGE2 significantly enhanced both ovarian index and oocyte diameter, indicating their role in promoting ovarian growth in this crab species. nih.gov The absence of specific data for this compound in this context means no detailed research findings or data tables can be presented for this compound regarding these specific effects.

Broader Biological Activity Profiles (Non-Clinical)

As a synthetic prostaglandin analogue, this compound is anticipated to exhibit biological activities characteristic of this class of compounds. Prostaglandins and their analogues are known to exert potent effects across various physiological systems. nih.gov However, detailed research findings and specific data tables for this compound regarding its broader biological activity profiles in non-clinical models were not identified in the available literature. General mechanisms of action for prostaglandin analogues in these areas are discussed below, but without specific data for this compound.

Influence on Vascular Smooth Muscle Tone (Vasodilation/Vasoconstriction)

Prostaglandins and their analogues are known to have significant effects on vascular smooth muscle, leading to either vasodilation or vasoconstriction depending on the specific prostaglandin receptor they interact with. nih.gov This modulation of vascular tone is a critical function of prostaglandins in regulating blood flow and pressure. While the general capacity of prostaglandin analogues to influence vascular smooth muscle tone is established, specific detailed findings or data tables on the vasodilatory or vasoconstrictive effects of this compound were not found in the conducted searches.

Regulation of Platelet Aggregation

The class of compounds to which this compound belongs, prostaglandin analogues, can either promote or inhibit platelet aggregation. nih.gov This dual capacity highlights the complex role of prostaglandins in hemostasis and thrombosis. For example, thromboxane (B8750289) A2 mimetics, which are prostaglandin endoperoxide analogues, have been shown to induce platelet aggregation. However, specific detailed research findings or data tables demonstrating the regulatory effects of this compound on platelet aggregation were not identified in the available literature.

Impact on Inflammatory Response Modulation

Prostaglandins are key mediators in the inflammatory response, capable of modulating various aspects of inflammation. nih.gov Their roles can be pro-inflammatory or anti-inflammatory, depending on the specific prostaglandin and the context of the immune response. While this compound, as a prostaglandin analogue, is expected to have an impact on inflammatory response modulation, specific detailed research findings or data tables describing this impact for this compound were not found in the conducted searches.

Biosynthesis and Metabolic Pathways of Prostaglandins Relevant to 9 Dacl

Integration into the Eicosanoid Biosynthesis Cascade

Eicosanoids are a diverse family of signaling molecules derived from the enzymatic or non-enzymatic oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA). wikipedia.orgwikidata.org These molecules, including prostaglandins (B1171923), thromboxanes, and leukotrienes, are not typically stored but are synthesized on demand in response to various cellular stimuli, including mechanical trauma, pathogens, or signaling molecules like cytokines and growth factors. wikipedia.orgwikidata.org

The biosynthesis of eicosanoids, often referred to as the arachidonic acid cascade, begins with the release of precursor fatty acids from membrane phospholipids. wikidata.org Once liberated, these fatty acids enter one of several enzymatic pathways, primarily the cyclooxygenase (COX) pathway or the lipoxygenase (LOX) pathway, to produce a wide array of bioactive mediators. Prostaglandins, specifically, are products of the COX pathway.

As a synthetic prostaglandin (B15479496) analogue, 9-Dacl is not naturally integrated into this cascade. Instead, its design aims to mimic the structure and potentially the biological activity of natural prostaglandins, thereby interacting with or influencing downstream pathways typically regulated by endogenous eicosanoids. citeab.com

Uptake and Metabolism of Precursor Fatty Acids (e.g., Arachidonic Acid)

The initial and often rate-limiting step in prostaglandin biosynthesis is the mobilization of arachidonic acid (AA) from cellular membrane phospholipids. wikipedia.orgwikidata.org Arachidonic acid is typically found esterified at the sn-2 position of membrane phospholipids. wikipedia.orgwikidata.org Its release is primarily catalyzed by phospholipase A2 (PLA2) enzymes. wikipedia.orgwikidata.org There are different isoforms of PLA2, including cytosolic PLA2 (cPLA2, 85 kDa), which is involved in signaling, and low-molecular-weight secretory PLA2 (sPLA2, 14-18 kDa), which generates inflammatory arachidonic acid.

Once freed, arachidonic acid serves as the direct precursor for the synthesis of prostaglandins and other eicosanoids. wikidata.org The local levels of free arachidonic acid are tightly regulated, as its availability directly influences the rate of eicosanoid production. wikidata.org Given that this compound is a synthesized compound, it does not undergo this precursor fatty acid uptake or metabolism for its formation within biological systems. Its presence is exogenous, introduced into the system rather than biosynthesized from natural fatty acids.

Enzymatic Activities Involved in Prostaglandin Production (e.g., Prostaglandin H Synthase)

Following the release of arachidonic acid, its conversion into prostaglandins involves a series of enzymatic steps. The pivotal enzyme in this pathway is Prostaglandin H Synthase (PGHS), also known as cyclooxygenase (COX). PGHS exists in two primary isoforms, COX-1 and COX-2, both of which possess dual catalytic activities: a cyclooxygenase activity and a peroxidase activity.

The cyclooxygenase activity of COX-1 and COX-2 catalyzes the initial oxygenation of arachidonic acid, incorporating two molecules of oxygen to form the unstable intermediate Prostaglandin G2 (PGG2). Subsequently, the peroxidase activity of the same enzyme reduces PGG2 to Prostaglandin H2 (PGH2). PGH2 is a crucial branch-point intermediate, serving as the common precursor for a variety of other prostaglandins and thromboxanes.

Downstream from PGH2, specific terminal prostaglandin synthases dictate the formation of different prostaglandins:

Prostaglandin E Synthase (PGES) converts PGH2 to Prostaglandin E2 (PGE2).

Prostacyclin Synthase (PGIS) converts PGH2 to Prostacyclin (PGI2).

Prostaglandin D Synthase (PGDS) converts PGH2 to Prostaglandin D2 (PGD2).

Prostaglandin F Synthase (PGFS) catalyzes the formation of Prostaglandin F2α (PGF2α) from PGH2, and also from PGD2.

Thromboxane (B8750289) Synthase (TxAS) converts PGH2 to Thromboxane A2 (TXA2).

These enzymes are highly regulated and their expression and activity can vary depending on cell type and physiological conditions. As a synthetic analogue, this compound is not a substrate for these natural biosynthetic enzymes in its formation. However, its structural resemblance to natural prostaglandins suggests it may interact with prostaglandin receptors or potentially be subject to some of the metabolic enzymes involved in prostaglandin degradation. citeab.com

Potential Metabolic Transformations and Degradation Routes of this compound (Hypothetical)

Given that this compound is a synthetic prostaglandin analogue, its metabolic transformations and degradation routes would hypothetically involve enzymes and pathways typically responsible for processing endogenous prostaglandins and other xenobiotics. The precise metabolic fate of this compound would depend on its specific chemical structure, particularly the chlorine atom and cyclohexyl group, which may influence its susceptibility to various enzymatic reactions. citeab.com

Based on the known metabolism of natural prostaglandins, potential metabolic transformations and degradation routes for this compound could include:

Oxidation: Prostaglandins undergo extensive oxidation, particularly at the C-15 hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to inactive 15-keto metabolites. The presence of a hydroxyl group at position 15 in this compound suggests it might be a substrate for similar oxidative enzymes. Further oxidation could occur on other hydroxyl groups or the fatty acid chain.

Reduction: Ketone groups, such as the one at C-9 in some prostaglandins (e.g., PGE2), can be reduced by reductases like carbonyl reductase, leading to the formation of PGF-series prostaglandins. If this compound possesses reducible functional groups, it could undergo similar transformations.

Beta-oxidation: The carboxylic acid tail of prostaglandins can undergo beta-oxidation, a common pathway for fatty acid degradation, leading to chain shortening. This process typically occurs after initial modifications to the prostaglandin ring and side chains.

Conjugation: Many xenobiotics and endogenous compounds are conjugated with molecules like glucuronic acid, sulfate, or glutathione (B108866) to increase their water solubility and facilitate excretion. Enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases could potentially conjugate this compound or its metabolites.

Hydrolysis: If this compound contains ester or amide linkages, it could be susceptible to hydrolysis by esterases or amidases present in various tissues.

Cytochrome P450 (CYP450) Metabolism: CYP450 enzymes are involved in the metabolism of a wide range of endogenous compounds and xenobiotics, including some eicosanoids. These enzymes could catalyze hydroxylation, epoxidation, or other oxidative reactions on this compound, potentially leading to novel metabolites.

The specific metabolic profile of this compound would require detailed experimental investigation, as even minor structural variations can significantly alter the enzymatic recognition and subsequent metabolic pathways. The presence of a chlorine atom and a cyclohexyl group, which are not typical features of natural prostaglandins, could introduce unique metabolic vulnerabilities or resistance to degradation compared to endogenous compounds. citeab.com

Advanced Research Methodologies for 9 Dacl Studies

Bioanalytical Methodologies for Detection and Quantification in Research Samples

The accurate and precise quantification of novel chemical entities like 9-Dacl in complex biological matrices is paramount for understanding their fundamental properties, such as distribution and metabolism, within research contexts. Bioanalytical methodologies are continuously evolving to meet the challenges posed by diverse compound characteristics and the need for high sensitivity and selectivity. yale.educhromatographyonline.comwuxiapptec.com

Sample Preparation Techniques

Effective sample preparation is a critical initial step in bioanalytical workflows, aiming to isolate the analyte of interest from interfering matrix components and concentrate it for optimal detection. wuxiapptec.comchromatographyonline.com Common techniques employed for small molecules like this compound include:

Protein Precipitation (PP): This is a rapid and straightforward method where proteins in biological samples (e.g., plasma, serum) are denatured and precipitated, typically by adding organic solvents or acids. The supernatant, containing the analyte, is then separated. While simple, PP may not offer the highest selectivity, potentially leaving some matrix interferences. wuxiapptec.com

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases (an aqueous biological sample and an organic solvent). This technique offers good selectivity by exploiting differences in polarity and solubility between the analyte and matrix components. wuxiapptec.com

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique that provides superior cleanup and concentration compared to PP or LLE. It involves passing the sample through a sorbent material that selectively retains the analyte, while impurities are washed away. The analyte is then eluted with a suitable solvent. SPE can be customized using various sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) to optimize recovery and minimize matrix effects for this compound. wuxiapptec.com

The choice of sample preparation technique for this compound studies would depend on its physicochemical properties, the biological matrix, and the required sensitivity and selectivity of the assay.

Detection and Quantification Methodologies

For the detection and quantification of small molecules such as this compound in research samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard due to its high sensitivity, selectivity, and wide dynamic range. yale.educhromatographyonline.combioagilytix.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Principle: LC-MS/MS combines the separation power of liquid chromatography (LC) with the high specificity and sensitivity of tandem mass spectrometry (MS/MS). The LC component separates this compound from other co-eluting compounds in the prepared sample, reducing matrix interference. The separated analyte then enters the mass spectrometer, where it is ionized (e.g., via electrospray ionization, ESI). In the tandem mass spectrometer, a precursor ion of this compound is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) approach provides unparalleled specificity and sensitivity for quantification. yale.edunih.govamericanpharmaceuticalreview.com

Advantages for this compound: LC-MS/MS allows for the detection of this compound at very low concentrations (nanogram to picogram per milliliter levels) in complex biological matrices like plasma, urine, and tissue homogenates. yale.eduwuxiapptec.com Its high selectivity minimizes interference from endogenous compounds or co-administered agents, ensuring accurate quantification. The technique is also amenable to high-throughput analysis, crucial for studies involving a large number of samples. americanpharmaceuticalreview.comnih.gov

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection:

Principle: HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase. After separation, this compound can be detected by its intrinsic UV absorbance or fluorescence properties, or by derivatization to introduce such properties. bioagilytix.comcuestionesdefisioterapia.comitmedicalteam.pl

Applicability for this compound: While generally less sensitive and selective than LC-MS/MS, HPLC-UV or HPLC-Fluorescence can be suitable for this compound if it possesses strong chromophores or fluorophores and is present at higher concentrations in the sample. It offers a cost-effective alternative for certain research applications. bioagilytix.com

Method Validation Considerations

To ensure the reliability and integrity of the data generated for this compound, bioanalytical methods must undergo rigorous validation according to established guidelines. wuxiapptec.com Key validation parameters include:

Linearity and Range: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.

Accuracy: Assessing the closeness of measured values to the true concentrations.

Precision: Evaluating the reproducibility of the measurements (intra-day and inter-day variability).

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ): Defining the lowest and highest concentrations that can be reliably quantified.

Selectivity/Specificity: Ensuring that the method can accurately quantify this compound in the presence of other matrix components.

Recovery: Determining the efficiency of the sample preparation process.

Matrix Effects: Assessing the influence of the biological matrix on the ionization of this compound in MS-based methods.

Stability: Evaluating the stability of this compound in the biological matrix under various storage and processing conditions.

Carry-over: Ensuring that no analyte signal from a high-concentration sample affects subsequent low-concentration samples.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets and Signaling Pathways

Prostaglandins (B1171923) and their synthetic analogues, such as 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid, exert potent effects on diverse physiological systems, including vascular smooth muscle and platelet aggregation. ontosight.ai Their capacity to induce vasodilation or vasoconstriction is contingent upon their interaction with specific receptors. ontosight.ai Ongoing research aims to elucidate the precise biological targets and signaling pathways through which 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid mediates its effects. A deeper understanding of prostaglandin (B15479496) biochemistry and receptor pharmacology is essential for developing new therapeutic agents for conditions like hypertension and atherosclerosis. ontosight.ai Biological targets commonly encompass proteins such as enzymes, ion channels, and receptors. googleapis.com The specific activity of 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid is inherently linked to its interactions with prostaglandin receptors and its stability within a living system. ontosight.ai

Development of Selective Probes for Prostaglandin Receptor Profiling

As a synthetic prostaglandin analogue, the biological activity of 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid is dictated by its interaction with various prostaglandin receptors. ontosight.ai The development of highly selective probes based on this compound, or its derivatives, could significantly advance prostaglandin receptor profiling. Such probes would be invaluable tools for dissecting the intricate roles of different prostaglandin receptor subtypes in health and disease. This research direction is crucial for gaining a comprehensive understanding of prostaglandin biochemistry and the pharmacology of their receptors. ontosight.ai For instance, prostaglandin D2 and its various analogues have been subjects of study, suggesting a broad scope for probe development across different prostaglandin receptor families. googleapis.com

Advanced Synthetic Strategies for Enhanced Potency and Selectivity

The synthesis of 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid typically involves multi-step organic synthesis, commencing from simpler fatty acid derivatives. ontosight.ai The strategic incorporation of a chlorine atom and a cyclohexyl group, alongside the precise arrangement of hydroxyl groups, is critical for its observed biological activity. ontosight.ai Future research will likely focus on advanced synthetic strategies to modify these key structural elements. This could involve novel synthetic methodologies aimed at fine-tuning the compound's binding affinity for specific prostaglandin receptors, thereby enhancing its potency and selectivity while minimizing off-target effects. Such advancements are pivotal for optimizing its therapeutic potential and reducing potential side effects.

Investigation of Cross-Talk with Other Lipid Mediator Networks

Prostaglandins are integral components of the broader lipid mediator network, being enzymatically derived from fatty acids. ontosight.ai They are deeply involved in modulating inflammation, immune responses, and vascular tone. ontosight.ai A critical area for future research involves investigating the cross-talk between 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid and other lipid mediator networks. Understanding the complex interplay of these lipids in human physiology and disease is paramount for developing effective therapeutic agents. ontosight.ai This involves exploring how the compound's actions influence, and are influenced by, other lipid signaling pathways, which could reveal synergistic or antagonistic effects relevant to disease progression and treatment.

Potential in Materials Science or Biosensor Development (Hypothetical)

While direct research on 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid in materials science or biosensor development is not extensively documented, its nature as a biologically active molecule with specific receptor interactions presents hypothetical opportunities. Biosensors are integrated devices designed to convert biological responses into measurable signals, often utilizing nanomaterials to enhance performance, sensitivity, and detection limits. Given that 9-Chloro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid interacts with specific prostaglandin receptors, it could hypothetically serve as a biorecognition element in a biosensor. If successfully immobilized onto a transducer surface, its binding to target receptors or other biomolecules could be detected, potentially leading to novel diagnostic tools for conditions involving prostaglandin dysregulation or for profiling receptor activity in a high-throughput manner. This remains a speculative area, requiring significant interdisciplinary research to explore its feasibility.

Q & A

Q. What are the primary spectroscopic methods for confirming the structural identity of 9-Dacl in synthetic samples?

To confirm structural identity, researchers should employ a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C), high-resolution mass spectrometry (HRMS) , and infrared spectroscopy (IR) . NMR provides detailed information on proton and carbon environments, while HRMS confirms molecular weight and fragmentation patterns. IR is critical for identifying functional groups (e.g., carbonyl or aromatic systems). Cross-referencing experimental spectra with computational simulations (e.g., density functional theory) enhances accuracy .

Q. How can researchers optimize synthesis protocols for this compound to minimize impurities?

A stepwise approach is recommended:

Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

Purification : Employ column chromatography with gradient elution or recrystallization.

Quantitative analysis : Validate purity via HPLC with UV detection (e.g., ≥95% purity threshold). Include control experiments to identify side reactions (e.g., hydrolysis or oxidation byproducts) .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological efficacy while controlling for cytotoxicity?

  • Experimental design : Use a multi-arm study with varying concentrations of this compound (e.g., 0.1–100 μM) and a negative control (vehicle-only).
  • Assay selection : Pair efficacy assays (e.g., enzyme inhibition) with cytotoxicity assays (e.g., MTT or LDH release).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects from background noise. Include replicates (n ≥ 3) to ensure reproducibility .

Q. What strategies resolve contradictions in this compound’s reported binding affinity across different in vitro models?

Contradictions may arise from assay conditions (e.g., pH, temperature) or protein source variations. To address this:

Standardize protocols : Use recombinant proteins from the same expression system.

Cross-validate : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC).

Meta-analysis : Aggregate published data to identify outliers or methodological biases .

Data Analysis and Validation

Q. How can researchers validate this compound’s stability under physiological conditions for in vivo studies?

  • Stability assays : Incubate this compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via LC-MS at timed intervals (0, 6, 12, 24 hours).
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations.
  • Metabolite identification : Use tandem MS to characterize degradation products .

Q. What statistical methods are appropriate for analyzing time-series data in this compound’s pharmacokinetic studies?

  • Non-compartmental analysis (NCA) : Calculate AUC, Cₘₐₓ, and tₘₐₓ.
  • Compartmental modeling : Use software like Phoenix WinNonlin to fit one- or two-compartment models.
  • Robustness checks : Apply bootstrap resampling to estimate confidence intervals for derived parameters .

Replication and Reproducibility Challenges

Q. How can researchers ensure experimental reproducibility when synthesizing this compound analogs with modified substituents?

  • Detailed documentation : Provide exact reaction conditions (e.g., solvent ratios, catalyst loading) in supplementary materials.
  • Shared protocols : Use platforms like protocols.io to disseminate step-by-step workflows.
  • Collaborative validation : Partner with independent labs to replicate key steps .

Key Methodological Recommendations

  • Avoid overreliance on single datasets : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC).
  • Pre-register hypotheses : Platforms like Open Science Framework reduce hindsight bias in exploratory studies .
  • Transparent reporting : Adhere to CHEMDNER guidelines for chemical entity annotation in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.